2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2OS2 and its molecular weight is 406.99. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential
- Research on structurally related compounds, such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, has shown significant promise for the treatment of diseases involving ACAT-1 overexpression. These compounds have been designed to enhance aqueous solubility and oral absorption, demonstrating the therapeutic potential of similar chemical structures in treating incurable diseases (K. Shibuya et al., 2018).
Heterocyclic Chemistry
- Studies involving thioureido-acetamides have highlighted their utility as precursors in synthesizing various heterocyclic compounds through one-pot cascade reactions. This demonstrates the versatility of similar acetamide derivatives in heterocyclic syntheses, offering a pathway to efficiently produce heterocycles like 2-iminothiazoles and thioparabanic acids, which are important in medicinal chemistry (J. Schmeyers & G. Kaupp, 2002).
Insecticidal Applications
- The use of acetamide derivatives in the synthesis of novel heterocycles with insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis, has been documented. This suggests the potential of similar compounds in developing new insecticidal agents, underscoring the importance of such chemical investigations for agricultural applications (A. Fadda et al., 2017).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS2/c21-17-8-4-7-16(11-17)13-25-20-23-18(14-26-20)12-19(24)22-10-9-15-5-2-1-3-6-15/h4-5,7-8,11,14H,1-3,6,9-10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFQORPHLWCTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.